6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Lipophilicity Drug-likeness ADME Prediction

This 6-amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 337500-27-3) is a critical tool compound for USP7 inhibitor programs. Its rare cyclohexyl (C4) + phenyl (C3) substitution pattern—absent from most published SAR—enables unique steric probing of the hydrophobic pocket adjacent to the USP7 catalytic domain, potentially improving selectivity over USP47 and other DUBs. With a predicted logP of ~4.29, it may offer differentiated CNS penetration for Alzheimer's disease models. Ideal as a sterically demanding benchmark substrate for novel multicomponent reaction methodology development. Replace with generic 4-aryl analogs at the risk of invalidating your optimization data. Request exclusive pricing today.

Molecular Formula C19H20N4O
Molecular Weight 320.396
CAS No. 337500-27-3
Cat. No. B2495521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
CAS337500-27-3
Molecular FormulaC19H20N4O
Molecular Weight320.396
Structural Identifiers
SMILESC1CCC(CC1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N
InChIInChI=1S/C19H20N4O/c20-11-14-15(12-7-3-1-4-8-12)16-17(13-9-5-2-6-10-13)22-23-19(16)24-18(14)21/h2,5-6,9-10,12,15H,1,3-4,7-8,21H2,(H,22,23)
InChIKeyARNJGYIKRACDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile – Procurement-Ready Structural and Physicochemical Baseline


6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 337500-27-3) is a heterocyclic small molecule belonging to the 6-amino-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile class, a scaffold explored for ubiquitin-specific protease 7 (USP7) inhibition and dual GSK3β/Nrf2 modulation [1]. The compound’s cyclohexyl and phenyl substituents at positions 4 and 3, respectively, differentiate it from analogs bearing smaller alkyl or aryl groups at these positions. Predicted physicochemical properties, including a logP of approximately 4.29 and 5 hydrogen-bond acceptors, indicate moderate lipophilicity and a hydrogen-bonding capacity that may influence target engagement and solubility profiles relative to close structural neighbors.

Why In-Class 2,4-Dihydropyrano[2,3-c]pyrazoles Cannot Substitute for the Cyclohexyl-Phenyl Variant (CAS 337500-27-3)


Simple substitution with other 6-amino-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile analogs is problematic because biological activity in this scaffold is exquisitely sensitive to the steric and electronic nature of the 3- and 4-position substituents. The USP7 patent family explicitly delineates that cycloalkyl and aryl variations modulate potency, selectivity, and drug-like properties [1]. The specific combination of a cyclohexyl group at C4 and a phenyl ring at C3 is not commonly encountered in published SAR studies; therefore, replacing this compound with a close analog (e.g., a 4-aryl or 4-methyl derivative) would introduce an uncharacterized shift in target engagement and physicochemical profile, invalidating any prior optimization data established for the cyclohexyl-phenyl substitution pattern. The quantitative evidence below, although currently limited in published head-to-head format, underscores the structural features that make direct interchange scientifically unsound.

Differential Evidence Guide for 6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (337500-27-3)


Predicted Lipophilicity Advantage Over 4-Aryl Analogs

The predicted logP of 6-amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is 4.29 (ACD/Labs), whereas representative 4-aryl analogs such as 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically exhibit logP values in the 2.8–3.5 range. The elevated logP may improve membrane permeability for intracellular targets while potentially reducing aqueous solubility, a trade-off that must be managed in formulation.

Lipophilicity Drug-likeness ADME Prediction

Conformational Rigidity Conferred by the Cyclohexyl Substituent

The cyclohexyl ring at C4 introduces greater steric bulk and conformational restriction compared to the commonly employed 4-aryl or 4-methyl substituents in the dihydropyrano[2,3-c]pyrazole series. This restriction may reduce the entropic penalty upon binding to the USP7 TRAF-like domain, as inferred from docking studies reported for cycloalkyl-containing analogs in the patent family.

Conformational analysis Target selectivity Structure-based design

Differentiated Hydrogen-Bonding Capacity Relative to 4-Aryl Derivatives

With three hydrogen-bond donors (two amine and one pyrazole NH) and five acceptors, the target compound presents a distinct hydrogen-bonding pattern compared to 4-aryl analogs that may lose one donor or acceptor depending on substitution. This pattern is predicted to influence binding to the USP7 catalytic cleft, where key interactions with Asp295 and Gln297 have been mapped for the 6-amino-2,4-dihydropyrano[2,3-c]pyrazole chemotype.

Hydrogen bonding Target engagement Physicochemical profiling

Application Scenarios for 6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (337500-27-3)


USP7 Chemical Probe Development Requiring a Non-Aryl C4 Substituent

In USP7 inhibitor programs where extensive SAR has been generated for 4-aryl analogs, the cyclohexyl variant serves as a critical tool compound to probe the steric tolerance of the hydrophobic pocket adjacent to the catalytic domain. Its use can reveal whether cycloalkyl substitution improves selectivity over USP47 or other DUBs, a key concern in the field [1].

Dual GSK3β/Nrf2 Multitarget Lead Optimization for Neurodegeneration

Given the scaffold’s demonstrated dual activity at micromolar concentrations [2], the cyclohexyl-phenyl substitution pattern may offer a differentiated CNS penetration profile due to its elevated logP. Researchers can evaluate this compound alongside 4-aryl analogs in parallel artificial membrane permeability assays (PAMPA) and hERG liability screens to assess its suitability for Alzheimer’s disease models.

Synthetic Methodology Development Using a Sterically Hindered Substrate

The steric demand of the cyclohexyl group makes this compound a valuable substrate for testing the scope of novel multicomponent reactions or asymmetric catalytic methods. Its successful synthesis via one-pot, four-component condensation demonstrates the robustness of the pyrano[2,3-c]pyrazole-forming reaction, but the isolated yield and enantiomeric excess achievable with new catalysts can be benchmarked against this sterically challenging substrate [1].

Quote Request

Request a Quote for 6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.